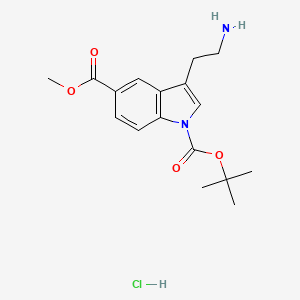

1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride

Übersicht

Beschreibung

1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride is a synthetic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and an aminoethyl group attached to the indole core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced through alkylation reactions using tert-butyl bromide and methyl iodide, respectively.

Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate aminoethyl halide reacts with the indole derivative.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or alkoxides in polar aprotic solvents.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Alkylated or alkoxylated derivatives.

Wissenschaftliche Forschungsanwendungen

1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aminoethyl group can facilitate binding to specific sites, while the indole core can participate in π-π interactions and hydrogen bonding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-tert-Butyl 3-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride: Lacks the methyl group at the 5-position.

5-Methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride: Lacks the tert-butyl group.

1-tert-Butyl 5-methyl 3-(2-hydroxyethyl)-1H-indole-1,5-dicarboxylate hydrochloride: Contains a hydroxyethyl group instead of an aminoethyl group.

Uniqueness

1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride is unique due to the presence of both the tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity. The aminoethyl group further enhances its potential for interactions with biological targets, making it a versatile compound for various applications.

Biologische Aktivität

1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride (CAS No. 1171456-52-2) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its pharmacodynamics, mechanisms of action, and relevant case studies that highlight its biological significance.

The molecular formula of this compound is C₁₇H₂₃ClN₂O₄, with a molecular weight of 354.83 g/mol. It is classified as an irritant and is primarily used in proteomics research and as a biochemical probe.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃ClN₂O₄ |

| Molecular Weight | 354.83 g/mol |

| CAS Number | 1171456-52-2 |

| Purity | ≥95% |

| Hazard Classification | Irritant |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in cellular pathways.

G Protein-Coupled Receptors (GPCRs)

Research indicates that compounds similar to this indole derivative may interact with GPCRs, which play crucial roles in signal transduction and cellular responses. These receptors are involved in numerous physiological processes, including neurotransmission and immune responses . The modulation of these receptors can lead to significant biological effects such as:

- Increased intracellular calcium levels : This is mediated through the activation of phospholipase C and subsequent inositol triphosphate (IP3) signaling pathways.

- Altered cyclic AMP levels : Compounds affecting adenylyl cyclase activity can influence various downstream signaling cascades.

Biological Activity

The compound has been studied for its potential effects on various biological systems:

Antitumor Activity

A study focused on the antitumor properties of similar indole derivatives showed promising results in inhibiting cancer cell proliferation. The mechanism was linked to the induction of apoptosis and cell cycle arrest in cancer cells .

Neuroprotective Effects

Research has suggested that indole derivatives can exhibit neuroprotective effects by modulating glutamate receptors, which are critical for neuronal survival and function. This modulation may help prevent excitotoxicity associated with neurodegenerative diseases .

Study 1: Anticancer Effects

In a controlled laboratory setting, the compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast and prostate cancer cells. The study highlighted the compound's ability to induce apoptotic pathways through caspase activation.

Study 2: Neuroprotection

Another investigation evaluated the neuroprotective effects of the compound in animal models of neurodegeneration. The findings suggested that treatment with the compound significantly reduced markers of oxidative stress and inflammation in the brain, correlating with improved cognitive function in treated subjects.

Eigenschaften

IUPAC Name |

1-O-tert-butyl 5-O-methyl 3-(2-aminoethyl)indole-1,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4.ClH/c1-17(2,3)23-16(21)19-10-12(7-8-18)13-9-11(15(20)22-4)5-6-14(13)19;/h5-6,9-10H,7-8,18H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYIIMXQISWTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C(=O)OC)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594822 | |

| Record name | 1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171456-52-2 | |

| Record name | 1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.